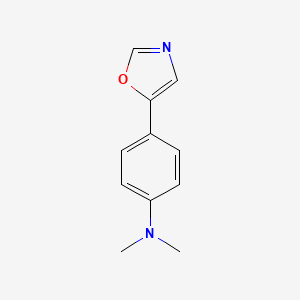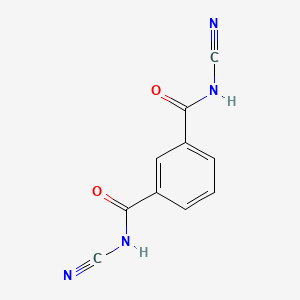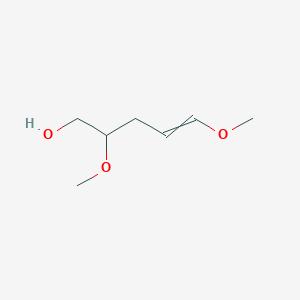
2,5-Dimethoxypent-4-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethoxypent-4-en-1-ol is an organic compound with the molecular formula C7H14O3 It is a derivative of pentenol, featuring two methoxy groups attached to the second and fifth carbon atoms of the pentene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethoxypent-4-en-1-ol typically involves the reaction of 2,5-dimethoxypent-4-en-1-al with a reducing agent. One common method is the reduction of the aldehyde group using sodium borohydride (NaBH4) in methanol. The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation. This method employs a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure to reduce the aldehyde group to an alcohol. This process is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethoxypent-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form 2,5-dimethoxypentane using strong reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as halides (e.g., HCl, HBr) under acidic conditions.
Major Products Formed
Oxidation: 2,5-Dimethoxypent-4-en-1-al or 2,5-dimethoxypentanoic acid.
Reduction: 2,5-Dimethoxypentane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-Dimethoxypent-4-en-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways due to its structural similarity to naturally occurring molecules.
Medicine: Research into potential therapeutic applications, such as drug development, where its derivatives may exhibit biological activity.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2,5-Dimethoxypent-4-en-1-ol involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxybenzyl alcohol: Similar in structure but with a benzene ring instead of a pentene chain.
2,5-Dimethoxyphenethylamine: Contains an amine group instead of an alcohol group.
2,5-Dimethoxy-4-methylamphetamine: A substituted amphetamine with similar methoxy groups.
Uniqueness
2,5-Dimethoxypent-4-en-1-ol is unique due to its linear pentene chain with methoxy substitutions, which imparts distinct chemical properties compared to its aromatic counterparts
Properties
CAS No. |
89709-91-1 |
|---|---|
Molecular Formula |
C7H14O3 |
Molecular Weight |
146.18 g/mol |
IUPAC Name |
2,5-dimethoxypent-4-en-1-ol |
InChI |
InChI=1S/C7H14O3/c1-9-5-3-4-7(6-8)10-2/h3,5,7-8H,4,6H2,1-2H3 |
InChI Key |
NBKYZMZQFXJWBY-UHFFFAOYSA-N |
Canonical SMILES |
COC=CCC(CO)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


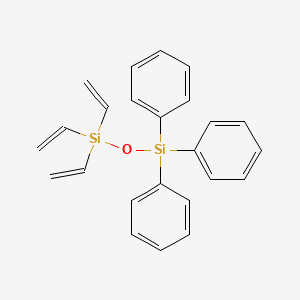
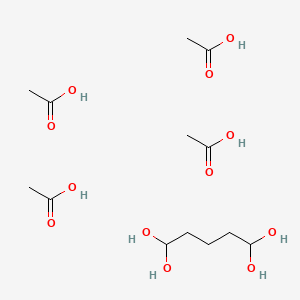

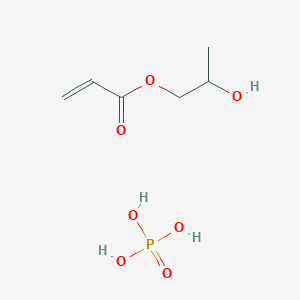

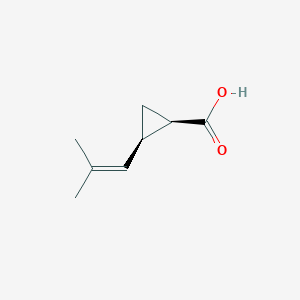
![8-[2-(2-Fluorooctyl)cyclopropyl]octanoic acid](/img/structure/B14374103.png)
![1-[Phenoxy(phenyl)methylidene]-3,4-dihydro-1H-2-benzothiopyran](/img/structure/B14374111.png)
![3-[3-(Piperidin-1-yl)propyl]phenol](/img/structure/B14374119.png)
![2-[(4-Methoxyphenyl)methanesulfinyl]acetamide](/img/structure/B14374120.png)
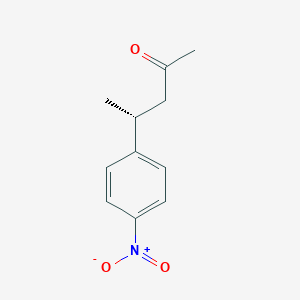
![3-(Hexyloxy)-6-{[4-(hexyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14374133.png)
